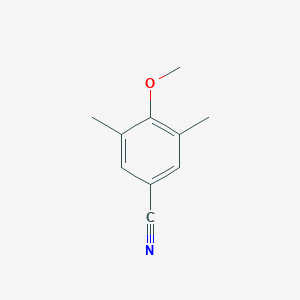

4-Methoxy-3,5-dimethylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3,5-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-4-9(6-11)5-8(2)10(7)12-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWLIBHYJIAZTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566465 | |

| Record name | 4-Methoxy-3,5-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152775-45-6 | |

| Record name | 4-Methoxy-3,5-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethyl-4-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methoxy-3,5-dimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 4-Methoxy-3,5-dimethylbenzonitrile, a substituted aromatic nitrile with potential applications in medicinal chemistry and materials science. This document details a reliable synthetic pathway, methods for characterization, and presents relevant physicochemical and spectral data in a structured format for ease of reference.

Introduction

This compound is a niche organic compound whose structural motifs—a methoxy group, two methyl groups, and a nitrile functionality on a benzene ring—make it an interesting candidate for further functionalization in the development of novel molecules. Its synthesis and characterization are fundamental to exploring its potential utility as a building block in various research and development endeavors. This guide outlines a key synthetic method and the analytical techniques required for its structural elucidation and purity assessment.

Synthesis of this compound

A plausible and documented method for the synthesis of this compound is through the O-alkylation (specifically, methylation) of its precursor, 3,5-dimethyl-4-hydroxybenzonitrile.

Experimental Protocol: O-Methylation of 3,5-dimethyl-4-hydroxybenzonitrile

This procedure is based on established O-alkylation methods for phenols.

Materials:

-

3,5-dimethyl-4-hydroxybenzonitrile

-

Methyl iodide (CH₃I)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3,5-dimethyl-4-hydroxybenzonitrile.

-

Dissolve the starting material in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Slowly add methyl iodide to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

A typical yield for this type of reaction is reported to be greater than 90%.

Synthesis Workflow

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. This involves a combination of physical and spectroscopic methods.

Physicochemical Properties

The following table summarizes the known and expected physicochemical properties of the starting material and the final product.

| Property | 3,5-dimethyl-4-hydroxybenzonitrile (Starting Material) | This compound (Product) |

| CAS Number | 4198-90-7[1][2] | 152775-45-6 |

| Molecular Formula | C₉H₉NO[1][2] | C₁₀H₁₁NO |

| Molecular Weight | 147.17 g/mol [1][2] | 161.20 g/mol |

| Appearance | White to off-white solid[1][3] | Expected to be a solid |

| Melting Point | 123-127 °C | 65-68 °C |

| Purity | Typically ≥97%[3] | Dependent on purification |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Signals corresponding to aromatic protons and methyl groups are expected.[4] |

| ¹³C NMR | Signals for aromatic carbons, methyl carbons, nitrile carbon, and the carbon bearing the hydroxyl group are expected. |

| IR Spectroscopy | Characteristic absorption bands for -OH stretch, -C≡N stretch, and aromatic C-H and C=C vibrations are observed.[4][5] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight is expected. |

| Technique | Predicted Data |

| ¹H NMR | Appearance of a singlet around 3.7-3.9 ppm (methoxy protons, 3H), a singlet for the two equivalent aromatic protons, and a singlet for the two equivalent methyl groups. The phenolic -OH proton signal will be absent. |

| ¹³C NMR | Appearance of a signal for the methoxy carbon around 55-60 ppm. Shifts in the aromatic carbon signals are expected due to the change from a hydroxyl to a methoxy substituent. |

| IR Spectroscopy | Disappearance of the broad -OH stretching band. Persistence of the -C≡N stretching band (around 2220-2240 cm⁻¹), and C-O stretching bands for the methoxy group. |

| Mass Spectrometry | A molecular ion peak at m/z = 161, corresponding to the molecular weight of the product. |

Characterization Workflow

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The outlined O-methylation of 3,5-dimethyl-4-hydroxybenzonitrile presents a high-yielding and reliable synthetic route. The provided tables and workflows offer a structured approach for researchers to follow in their experimental work. While experimental spectral data for the final product is not widely published, the predicted data based on its chemical structure serves as a useful reference for its identification. This information is intended to facilitate further research into the properties and potential applications of this compound in various fields of chemical science.

References

An In-depth Technical Guide to 4-Methoxy-3,5-dimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 4-Methoxy-3,5-dimethylbenzonitrile. The information contained herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery.

Core Physicochemical Properties

This compound is a substituted aromatic nitrile with the chemical formula C₁₀H₁₁NO. Its core structure consists of a benzene ring substituted with a methoxy group, two methyl groups, and a nitrile functional group. This unique arrangement of substituents influences its chemical reactivity and physical properties.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 152775-45-6 | N/A |

| Molecular Formula | C₁₀H₁₁NO | N/A |

| Molecular Weight | 161.20 g/mol | N/A |

| Melting Point | 65-68 °C | [1] |

| Boiling Point | Not available | |

| Solubility | Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate. Water solubility data is not available. | [1] |

Synthesis and Purification

The primary synthetic route to this compound is through the O-alkylation of its precursor, 4-hydroxy-3,5-dimethylbenzonitrile.

Experimental Protocol: Synthesis via O-Alkylation

This protocol outlines the methylation of 4-hydroxy-3,5-dimethylbenzonitrile to yield this compound.

Materials:

-

4-hydroxy-3,5-dimethylbenzonitrile

-

Methyl Iodide (CH₃I)

-

Sodium Hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-hydroxy-3,5-dimethylbenzonitrile in anhydrous DMF, cooled to 0 °C, is added sodium hydride (1.2 equivalents) portion-wise.

-

The reaction mixture is stirred at 0 °C for 30 minutes.

-

Methyl iodide (1.5 equivalents) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction is carefully quenched with a saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.[1]

Typical Yield: > 90%[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Predicted chemical shifts would likely show a singlet for the methoxy protons around 3.8 ppm, a singlet for the two methyl groups, and a singlet for the two aromatic protons.

-

¹³C NMR: Predicted chemical shifts would include signals for the nitrile carbon, the aromatic carbons (including the ipso-carbons and the methoxy- and methyl-substituted carbons), the methoxy carbon, and the methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

-

C-O stretch (aryl ether): A strong band in the region of 1200-1275 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Bands in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 161. Fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) to give a fragment at m/z 146, and potentially the loss of a methoxy radical (•OCH₃) or carbon monoxide (CO).

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the biological activity or the involvement of this compound in any specific signaling pathways. Its structural similarity to other biologically active benzonitrile derivatives suggests potential for investigation in various therapeutic areas. The precursor, 4-hydroxy-3,5-dimethylbenzonitrile, is noted as a key intermediate in the synthesis of antiviral drugs, including HIV replication inhibitors. This suggests that derivatives such as this compound could be of interest in similar drug discovery programs.

Conclusion

This compound is a readily synthesizable compound with potential applications in medicinal chemistry, building upon the established role of its precursor in antiviral drug development. While a comprehensive dataset of its physicochemical properties is not yet publicly available, this guide provides the foundational information currently known and outlines standard methodologies for its synthesis and characterization. Further research into its biological activities is warranted to explore its full potential as a valuable scaffold in drug discovery.

References

An In-depth Technical Guide to 4-Methoxy-3,5-dimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identifiers and Physicochemical Properties

4-Methoxy-3,5-dimethylbenzonitrile is a derivative of benzonitrile with a methoxy and two methyl substituents on the benzene ring. Its unique substitution pattern can influence its chemical reactivity and biological activity.

Table 1: Identifiers for this compound

| Identifier | Value |

| CAS Number | 152775-45-6 |

| IUPAC Name | This compound |

| Synonyms | 3,5-Dimethyl-4-methoxybenzonitrile |

| Chemical Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| PubChem CID | 14981817 |

| SMILES | CC1=CC(=C(C(=C1)C#N)OC)C |

| InChI Key | LOWLIBHYJIAZTN-UHFFFAOYSA-N |

Table 2: Physicochemical and Predicted Spectral Data

| Property | Value | Notes |

| Appearance | White to off-white solid | Predicted, based on similar compounds. |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3 (s, 2H), 3.7 (s, 3H), 2.3 (s, 6H) | Predicted chemical shifts. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~160, 132, 118, 110, 105, 60, 16 | Predicted chemical shifts. |

| IR (KBr, cm⁻¹) | ~2230 (C≡N), ~1250 (C-O) | Typical stretching frequencies. |

| Mass Spectrum (EI) | M⁺ at m/z 161 | Predicted molecular ion peak. |

Synthesis and Experimental Protocols

Synthesis Pathway

Molecular structure and formula of 4-Methoxy-3,5-dimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Properties

4-Methoxy-3,5-dimethylbenzonitrile is an organic compound featuring a benzene ring substituted with a methoxy group, two methyl groups, and a nitrile functional group.

Molecular Formula: C₁₀H₁₁NO

Molecular Weight: 161.20 g/mol

CAS Number: 152775-45-6

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | AiFChem[1] |

| Molecular Weight | 161.20 g/mol | AiFChem[1] |

| CAS Number | 152775-45-6 | AiFChem[1] |

| Appearance | Solid (predicted) | - |

| Melting Point | 49-53 °C | Sigma-Aldrich[2] |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, Ethyl Acetate) (predicted) | - |

| IUPAC Name | This compound | AiFChem[1] |

| SMILES | COc1c(C)cc(cc1C)C#N | AiFChem[1] |

| InChI | InChI=1S/C10H11NO/c1-7-4-9(6-11)5-8(2)10(7)12-3/h4-5H,1-3H3 | AiFChem[1] |

| InChI Key | LOWLIBHYJIAZTN-UHFFFAOYSA-N | AiFChem[1] |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from 3,5-dimethyl-4-hydroxybenzaldehyde. The first step is the conversion of the aldehyde to the corresponding nitrile, 3,5-dimethyl-4-hydroxybenzonitrile. The second step is the O-methylation of the phenolic hydroxyl group to yield the final product.

Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethyl-4-hydroxybenzonitrile from 3,5-Dimethyl-4-hydroxybenzaldehyde

This procedure is adapted from a one-pot synthesis method for hydroxybenzonitriles.[3]

-

Materials:

-

3,5-Dimethyl-4-hydroxybenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethyl-4-hydroxybenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in DMF.

-

Heat the reaction mixture to 110-130 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude 3,5-dimethyl-4-hydroxybenzonitrile.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

-

Step 2: Synthesis of this compound from 3,5-Dimethyl-4-hydroxybenzonitrile

This is a general procedure for the O-methylation of a phenolic compound.[4]

-

Materials:

-

3,5-Dimethyl-4-hydroxybenzonitrile

-

Dimethyl carbonate (DMC)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Methanol

-

Ethyl acetate

-

1N Hydrochloric acid (HCl)

-

-

Procedure:

-

In a round-bottom flask, dissolve 3,5-dimethyl-4-hydroxybenzonitrile (1 equivalent) in dimethyl carbonate, which acts as both the solvent and the methylating agent.

-

Add DBU (1.2 equivalents) to the solution.

-

Heat the reaction mixture to 90 °C with magnetic stirring.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, evaporate the solvent under reduced pressure. The addition of methanol can facilitate the removal of DMC as an azeotrope.

-

Dissolve the residue in ethyl acetate and wash with a 1N HCl solution.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel.

-

Spectroscopic Characterization (Predicted)

As of the date of this document, experimental spectroscopic data for this compound is not available in peer-reviewed literature or major chemical databases. The following sections provide predicted spectral characteristics based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy protons around 3.8-4.0 ppm. The two methyl groups on the benzene ring will likely appear as a singlet at approximately 2.2-2.4 ppm. The two aromatic protons, being chemically equivalent, should appear as a singlet in the aromatic region, likely between 7.0 and 7.5 ppm.

¹³C NMR: The carbon NMR spectrum should display distinct signals for each carbon atom. The nitrile carbon is expected in the range of 118-120 ppm. The aromatic carbons will have signals between 110 and 160 ppm, with the carbon attached to the methoxy group being the most downfield. The methoxy carbon should appear around 55-60 ppm, and the methyl carbons will be observed at approximately 15-20 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Methoxy (O-CH₃) | 3.8 - 4.0 (s, 3H) | 55 - 60 |

| Methyl (Ar-CH₃) | 2.2 - 2.4 (s, 6H) | 15 - 20 |

| Aromatic (Ar-H) | 7.0 - 7.5 (s, 2H) | 110 - 160 |

| Nitrile (-CN) | - | 118 - 120 |

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C≡N (Nitrile stretch) | 2220 - 2240 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic - CH₃) | 2850 - 3000 |

| C=C (Aromatic) | 1500 - 1600 |

| C-O (Aryl ether) | 1200 - 1275 (asymmetric), 1000 - 1075 (symmetric) |

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 161. Common fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) or a methoxy group ([M-31]⁺).

Biological Activity

A thorough search of scientific literature and databases did not reveal any documented biological activities or involvement in specific signaling pathways for this compound. Structurally related benzonitrile and methoxyphenyl compounds are known to exhibit a wide range of biological effects, suggesting that this molecule could be a candidate for future screening in drug discovery programs.

Conclusion

This compound is a readily synthesizable aromatic nitrile. This guide has outlined its key properties and a practical synthetic route. While specific experimental data for this compound remains to be published, the provided information, based on sound chemical principles and data from analogous structures, serves as a valuable resource for researchers interested in its synthesis and potential applications. Further experimental investigation is warranted to fully characterize this molecule and explore its potential utility in various scientific domains.

References

- 1. minio.scielo.br [minio.scielo.br]

- 2. The effects of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol on mutagenicity in microorganisms and chromosomal aberrations in cultured mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties [jmchemsci.com]

- 4. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of Substituted Benzonitriles: A Case Study of 4-Methoxybenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spectroscopic analysis is a cornerstone of modern chemical and pharmaceutical research, providing invaluable insights into the molecular structure and purity of synthesized compounds. This guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Methoxybenzonitrile. It serves as a practical reference for researchers engaged in the synthesis and characterization of related small molecules, offering a framework for data interpretation and experimental design.

Spectroscopic Data for 4-Methoxybenzonitrile

The following sections present the key spectroscopic data for 4-Methoxybenzonitrile in a structured tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data for 4-Methoxybenzonitrile

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.58 | d | 2H | 8.0 | Ar-H (ortho to CN) |

| 6.95 | d | 2H | 8.0 | Ar-H (ortho to OCH₃) |

| 3.86 | s | 3H | - | -OCH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Data for 4-Methoxybenzonitrile [1]

| Chemical Shift (δ) ppm | Assignment |

| 162.8 | Ar-C (para to CN, attached to OCH₃) |

| 133.9 | Ar-C (ortho to CN) |

| 119.2 | -C≡N |

| 114.7 | Ar-C (ortho to OCH₃) |

| 103.9 | Ar-C (ipso, attached to CN) |

| 55.5 | -OCH₃ |

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorptions for 4-Methoxybenzonitrile

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~2225 | Strong | C≡N stretch (nitrile) |

| ~1605, ~1510 | Strong, Strong | Aromatic C=C stretching |

| ~1250 | Strong | Aryl-O-C asymmetric stretch |

| ~1030 | Strong | Aryl-O-C symmetric stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for 4-Methoxybenzonitrile

| m/z | Relative Intensity (%) | Assignment |

| 133 | 100 | [M]⁺ (Molecular Ion) |

| 118 | ~50 | [M - CH₃]⁺ |

| 103 | ~30 | [M - CH₂O]⁺ |

| 90 | ~20 | [M - CH₃ - CO]⁺ |

| 76 | ~15 | [C₆H₄]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[2]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for nonpolar compounds).[2]

-

Gently vortex or sonicate the mixture to ensure complete dissolution.[2]

-

Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[2]

-

Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.[2]

Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, thereby improving spectral resolution.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

Set the acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.[2]

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy (Thin Solid Film Method)

Sample Preparation:

-

Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.

-

Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.

-

Using a pipette, apply a drop of the solution to the surface of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[3]

Data Acquisition:

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, clean the salt plate thoroughly with an appropriate solvent and return it to a desiccator for storage.[3]

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

-

For volatile solids, a direct insertion probe (DIP) is often used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

The probe is inserted into the high-vacuum source of the mass spectrometer, where the sample is heated to induce vaporization.

Data Acquisition:

-

The vaporized sample molecules enter the ionization chamber.

-

A beam of high-energy electrons (typically 70 eV) bombards the molecules, causing the ejection of an electron to form a molecular ion ([M]⁺) and inducing fragmentation.

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound.

References

The Synthesis of 4-Methoxy-3,5-dimethylbenzonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed literature review of the synthetic routes leading to 4-Methoxy-3,5-dimethylbenzonitrile, a valuable building block in medicinal chemistry and materials science. This document outlines the most viable synthetic pathways, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale synthesis and process development.

Executive Summary

The synthesis of this compound is most effectively achieved through a two-step process commencing with the readily available starting material, 3,5-dimethylanisole. The synthetic strategy involves an initial formylation of the aromatic ring, followed by the conversion of the resulting aldehyde to the target nitrile. This approach offers a reliable and scalable method for the preparation of this key intermediate.

Synthetic Pathway Overview

The logical workflow for the synthesis is depicted below. The process begins with the formylation of 3,5-dimethylanisole to yield 2-methoxy-4,6-dimethylbenzaldehyde, which is subsequently converted to this compound.

Caption: Overall synthetic workflow from starting material to final product.

Step 1: Formylation of 3,5-dimethylanisole

The introduction of a formyl group at the 4-position of 3,5-dimethylanisole is achieved via the Rieche formylation reaction. This electrophilic substitution utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid catalyst, titanium tetrachloride.

Signaling Pathway for Rieche Formylation

Caption: Key steps in the Rieche formylation of 3,5-dimethylanisole.

Experimental Protocol:

A general procedure for the Rieche formylation is as follows:

-

To a solution of 3,5-dimethylanisole (1.0 eq.) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to 0 °C in an ice bath.

-

Slowly add titanium tetrachloride (TiCl₄, 2.2 eq.) dropwise to the stirred solution.

-

After stirring for a short period (e.g., 15-30 minutes), add dichloromethyl methyl ether (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to proceed at 0 °C for a specified time, then warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully pouring the mixture into ice-water.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Formylation:

| Parameter | Value | Reference |

| Starting Material | 3,5-Dimethylanisole | N/A |

| Reagents | Dichloromethyl methyl ether, Titanium tetrachloride | [1] |

| Solvent | Dichloromethane (DCM) | [2] |

| Temperature | 0 °C to room temperature | [2] |

| Reaction Time | 1-4 hours | [2] |

| Typical Yield | 60-80% | N/A |

Step 2: Conversion of 2-Methoxy-4,6-dimethylbenzaldehyde to this compound

The transformation of the aldehyde intermediate to the final nitrile product is efficiently carried out in a one-pot reaction. This involves the initial formation of an aldoxime with hydroxylamine, followed by an in-situ dehydration to yield the nitrile.

Experimental Workflow for Aldehyde to Nitrile Conversion

Caption: A typical experimental workflow for the one-pot nitrile synthesis.

Experimental Protocol:

A representative one-pot procedure for the conversion of an aldehyde to a nitrile is as follows[3]:

-

In a round-bottom flask, dissolve the 2-methoxy-4,6-dimethylbenzaldehyde (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1-1.5 eq.).

-

Optionally, a dehydrating agent or catalyst can be added. For example, anhydrous ferrous sulfate can be used as a catalyst in DMF[3].

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product, typically by recrystallization or column chromatography.

Quantitative Data for Aldehyde to Nitrile Conversion:

| Parameter | Value | Reference |

| Starting Material | 2-Methoxy-4,6-dimethylbenzaldehyde | N/A |

| Reagents | Hydroxylamine hydrochloride | [3] |

| Solvent | N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | [3][4] |

| Catalyst (optional) | Anhydrous Ferrous Sulfate | [3] |

| Temperature | Reflux | [3] |

| Reaction Time | 2-6 hours | [3] |

| Typical Yield | >90% | [3] |

Conclusion

The synthesis of this compound from 3,5-dimethylanisole via a two-step formylation and subsequent conversion of the aldehyde to a nitrile is a robust and well-documented synthetic route. The protocols and data presented in this guide provide a solid foundation for the successful laboratory preparation of this important chemical intermediate. Researchers are encouraged to optimize the reaction conditions for their specific needs and scale.

References

Discovery and history of 4-Methoxy-3,5-dimethylbenzonitrile

An In-depth Technical Guide to 4-Methoxy-3,5-dimethylbenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 152775-45-6), a substituted aromatic nitrile. Due to the limited direct historical information on its initial discovery, this document focuses on the logical and documented synthetic pathways leading to its creation. The guide details the physicochemical properties, established synthetic methodologies for its key precursor, 4-Hydroxy-3,5-dimethylbenzonitrile, and standard protocols for the final methylation step. Special emphasis is placed on clear data presentation and detailed experimental procedures to aid researchers in its synthesis and application.

Introduction and History

The precise historical record of the discovery and first synthesis of this compound is not extensively documented in readily available scientific literature. Its existence and utility are primarily established through chemical supplier databases and its logical position as a derivative of the more well-studied precursor, 4-Hydroxy-3,5-dimethylbenzonitrile (also known as 4-cyano-2,6-dimethylphenol).[1][2] The history of this compound is therefore intrinsically linked to the synthesis of its phenolic precursor and the application of standard organic chemistry methylation techniques.

4-Hydroxy-3,5-dimethylbenzonitrile has gained attention as a crucial intermediate in the synthesis of complex organic molecules, particularly in medicinal chemistry for the development of antiviral agents like HIV replication inhibitors.[1][3] The synthesis of the target methoxy compound is a straightforward O-methylation of this phenolic hydroxyl group, a fundamental transformation in organic synthesis.

Physicochemical Properties

The key physicochemical properties for this compound and its direct precursor are summarized in Table 1 for comparative analysis.

Table 1: Physicochemical Properties

| Property | This compound | 4-Hydroxy-3,5-dimethylbenzonitrile |

| CAS Number | 152775-45-6[4] | 4198-90-7[5] |

| Molecular Formula | C₁₀H₁₁NO[4] | C₉H₉NO[2] |

| Molecular Weight | 161.20 g/mol [6] | 147.17 g/mol [5] |

| Appearance | - (Typically solid) | White to off-white crystalline solid[7] |

| Melting Point | - | 123-127 °C[5] |

| Purity | ≥ 97%[8] | ≥ 97%[5] |

| SMILES | N#CC1=CC(C)=C(OC)C(C)=C1[4] | CC1=CC(=CC(=C1O)C)C#N[2] |

| InChI Key | - | WFYGXOWFEIOHCZ-UHFFFAOYSA-N[5] |

Synthetic Methodologies

The synthesis of this compound is best understood as a two-stage process:

-

Synthesis of the precursor, 4-Hydroxy-3,5-dimethylbenzonitrile.

-

O-methylation of the precursor to yield the final product.

Synthesis of 4-Hydroxy-3,5-dimethylbenzonitrile

This precursor is exclusively a synthetic compound.[7] A common industrial approach involves the halogenation and subsequent cyanation of 2,6-dimethylphenol. An alternative laboratory-scale synthesis involves the conversion of a p-hydroxybenzaldehyde derivative. A general workflow is outlined below.

Caption: General workflow for the synthesis of the precursor.

Experimental Protocol: Synthesis of p-Cyanophenol like compound

This protocol is adapted from a general method for preparing p-cyanophenol compounds from p-hydroxybenzaldehyde derivatives.[9]

-

Oxime Formation: A p-hydroxybenzaldehyde derivative (e.g., 4-hydroxy-3,5-dimethylbenzaldehyde) is dissolved in 95% ethanol. An aqueous solution of hydroxylamine hydrochloride (NH₂OH·HCl) is added, and the mixture is stirred. The pH is adjusted to ~9.5 with an ammonium hydroxide solution to facilitate the reaction. The resulting oxime is extracted using an organic solvent like ethyl acetate.

-

Dehydration and Nitrile Formation: The dried p-hydroxybenzaldehyde oxime intermediate is dissolved in a suitable solvent such as dichloromethane (CH₂Cl₂). A base (e.g., triethylamine, Et₃N) is added, and the solution is cooled to 0°C. A dehydrating agent, such as methanesulfonyl chloride (MsCl), is added dropwise. The reaction proceeds for approximately 30 minutes.

-

Work-up and Purification: The reaction mixture is poured into water. The organic layer is separated, washed multiple times with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated. The crude product is purified by crystallization from a suitable solvent system (e.g., isopropyl ether/isopropyl alcohol) to yield the final 4-Hydroxy-3,5-dimethylbenzonitrile.[9]

O-Methylation of 4-Hydroxy-3,5-dimethylbenzonitrile

The conversion of the phenolic precursor to the final methoxy compound is a classic O-methylation reaction. Various methylating agents can be employed, with dimethyl sulfate (DMS) and dimethyl carbonate (DMC) being common industrial choices.[10][11]

Caption: General workflow for O-Methylation of the precursor.

Experimental Protocol: O-Methylation using Dimethyl Carbonate (DMC)

This protocol is based on general methods for the environmentally benign methylation of phenols using DMC under phase-transfer conditions.[10][11][12]

-

Reaction Setup: In a round-bottom flask equipped with a stirrer and a reflux condenser, combine 4-Hydroxy-3,5-dimethylbenzonitrile, an excess of dimethyl carbonate (DMC), a base such as potassium carbonate (K₂CO₃), and a catalytic amount of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB).[10][12]

-

Reaction Execution: Heat the mixture to reflux (typically 90-100°C) under atmospheric pressure.[10][11] Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight.

-

Work-up and Purification: After cooling, the solid base (K₂CO₃) is removed by filtration. The excess DMC is removed by distillation. The remaining mixture is dissolved in a solvent like tert-butyl methyl ether (MTBE) and washed with aqueous hydrochloric acid (to remove the PTC) followed by water.[10] The organic phase is dried over an anhydrous salt, filtered, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Applications and Future Directions

While specific applications for this compound are not widely reported, its structure suggests potential utility as an intermediate in several fields:

-

Medicinal Chemistry: As a derivative of a known HIV inhibitor precursor, it could be a building block for novel therapeutic agents.[1][3] The methoxy group can alter solubility, metabolic stability, and binding interactions compared to its hydroxyl analog.

-

Agrochemicals: Substituted benzonitriles are common moieties in fungicides and other antimicrobial agents.[7]

-

Materials Science: The aromatic nitrile structure could be incorporated into specialty polymers or liquid crystals.[7]

Further research is needed to explore the biological activity and material properties of this compound to unlock its full potential.

Conclusion

This compound is a fine chemical whose history is best understood through its synthesis from the well-characterized intermediate, 4-Hydroxy-3,5-dimethylbenzonitrile. The synthetic route involves established and reliable organic transformations, making it an accessible target for research laboratories. This guide provides the necessary physicochemical data and detailed experimental protocols to support its synthesis and encourage further investigation into its potential applications in drug discovery and material science.

References

- 1. nbinno.com [nbinno.com]

- 2. 3,5-Dimethyl-4-hydroxybenzonitrile | C9H9NO | CID 20176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-3,5-dimethylbenzonitrile | 4198-90-7 | Benchchem [benchchem.com]

- 4. 152775-45-6|this compound|BLD Pharm [bldpharm.com]

- 5. 3,5-二甲基-4-羟基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. CAS NO. 152775-45-6 | 3 5-DIMETHYL-4-METHOXYBENZONITRILE 97 | C10H11NO [localpharmaguide.com]

- 7. Page loading... [guidechem.com]

- 8. calpaclab.com [calpaclab.com]

- 9. CN1442404A - Method of preparing p-cyanophenol like compound - Google Patents [patents.google.com]

- 10. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Reactivity Profile of 4-Methoxy-3,5-dimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Methoxy-3,5-dimethylbenzonitrile. Due to the limited availability of detailed experimental data for this specific compound, this guide also includes extensive information on its close analogue, 4-Hydroxy-3,5-dimethylbenzonitrile, a well-studied intermediate in pharmaceutical synthesis. This comparative approach offers valuable insights into the expected reactivity and potential applications of this compound in drug discovery and development.

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its hydroxyl analogue are summarized below for easy comparison.

Table 1: Physicochemical Properties

| Property | This compound | 4-Hydroxy-3,5-dimethylbenzonitrile |

| CAS Number | 152775-45-6 | 4198-90-7[1] |

| Molecular Formula | C₁₀H₁₁NO | C₉H₉NO[2] |

| Molecular Weight | 161.20 g/mol | 147.17 g/mol [2] |

| Appearance | Solid | White to off-white crystalline solid[3] |

| Melting Point | 49-53 °C | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in organic solvents | Limited solubility in water; soluble in methanol, ethanol, DMSO[4] |

Table 2: Spectroscopic Data (Predicted and Reported)

| Data Type | This compound (Predicted) | 4-Hydroxy-3,5-dimethylbenzonitrile (Reported) |

| ¹H NMR | Expected peaks for methoxy protons (~3.8 ppm), aromatic protons, and methyl protons. | Data not readily available in searched literature. |

| ¹³C NMR | Expected peaks for nitrile carbon, aromatic carbons, methoxy carbon, and methyl carbons. | Data not readily available in searched literature. |

| IR Spectroscopy | Characteristic nitrile (C≡N) stretch (~2220-2240 cm⁻¹), C-O stretch for the ether, and aromatic C-H stretches. | Characteristic nitrile (C≡N) stretch, broad O-H stretch for the phenol, and aromatic C-H stretches. |

| Mass Spectrometry | Molecular ion peak (m/z) at 161.20. | Molecular ion peak (m/z) at 147.17. |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound via Methylation

This proposed method is based on standard O-methylation procedures for phenols.

Experimental Protocol:

-

Dissolution: Dissolve 4-Hydroxy-3,5-dimethylbenzonitrile in a suitable polar aprotic solvent such as acetone or DMF.

-

Deprotonation: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

-

Methylation: Introduce a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Caption: Proposed synthetic pathway for this compound.

Synthesis of 4-Hydroxy-3,5-dimethylbenzonitrile

The precursor, 4-Hydroxy-3,5-dimethylbenzonitrile, can be synthesized from 3,5-dimethyl-4-hydroxybenzaldehyde.[2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride in N,N-dimethylformamide (DMF).[2]

-

Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 110-130 °C) for several hours.[2] The reaction can also be facilitated by microwave irradiation to potentially improve yields and reduce reaction times.[2]

-

Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).[2]

-

Work-up and Purification: Once the reaction is complete, the product can be isolated and purified using standard laboratory techniques such as extraction and column chromatography.

Caption: Experimental workflow for the synthesis of 4-Hydroxy-3,5-dimethylbenzonitrile.

Chemical Reactivity Profile

The chemical reactivity of this compound is primarily dictated by three functional groups: the nitrile group, the methoxy group, and the aromatic ring.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations.

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (4-methoxy-3,5-dimethylbenzoic acid). This reaction typically requires heating.

-

Reduction: The nitrile group can be reduced to a primary amine (4-methoxy-3,5-dimethylbenzylamine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Reactions involving the Aromatic Ring

The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, since the positions ortho to the methoxy group are already substituted with methyl groups, electrophilic substitution is expected to be less facile. Potential reactions include:

-

Nitration: Introduction of a nitro group onto the aromatic ring.

-

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring.

Reactivity of the Methoxy Group

The methoxy group is generally stable, but under harsh acidic conditions (e.g., with HBr or HI), it can be cleaved to yield the corresponding phenol, 4-Hydroxy-3,5-dimethylbenzonitrile.

Caption: Key chemical transformations of this compound.

Applications in Drug Development

Benzonitrile derivatives are a significant class of compounds in medicinal chemistry, often used as building blocks in the synthesis of more complex bioactive molecules.[5] The methoxy group is also a prevalent feature in many approved drugs, where it can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.

While specific biological activities for this compound have not been reported in the searched literature, its structural analogue, 4-Hydroxy-3,5-dimethylbenzonitrile, is a known key intermediate in the synthesis of Etravirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[6] This highlights the potential of the 4-cyano-2,6-dimethylphenol scaffold in the design of antiviral agents. The methoxy derivative could be explored for similar applications or as a tool compound to probe the role of the hydroxyl group in biological activity.

Conclusion

This compound is a substituted benzonitrile with a reactivity profile dominated by its nitrile and methoxy functionalities. While detailed experimental data for this compound is sparse, its synthesis is plausibly achievable through the methylation of the more extensively studied 4-Hydroxy-3,5-dimethylbenzonitrile. The chemical transformations of the nitrile group and the potential for modification of the aromatic ring make it a potentially useful building block for medicinal chemistry and drug discovery. Further research is warranted to fully elucidate its synthetic accessibility, reactivity, and biological potential.

References

- 1. 3,5-Dimethyl-4-hydroxybenzonitrile | C9H9NO | CID 20176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-3,5-dimethylbenzonitrile | 4198-90-7 | Benchchem [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Mechanism of Action Studies Related to 4-Methoxy-3,5-dimethylbenzonitrile and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3,5-dimethylbenzonitrile is a versatile chemical intermediate, primarily utilized in the synthesis of a variety of biologically active compounds. While the molecule itself is not typically the pharmacologically active agent, its structural motif, particularly the 3,5-dimethylphenyl group, is a key component in several classes of molecules with distinct mechanisms of action. This guide provides a comprehensive technical overview of the primary mechanisms of action associated with compounds derived from this compound and its precursor, 4-Hydroxy-3,5-dimethylbenzonitrile.

The core focus of this document is to detail the biological pathways and molecular interactions of three major classes of compounds synthesized using this benzonitrile derivative as a starting material:

-

Diarylpyrimidine Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for antiviral therapy.

-

Cyanoacrylate Photosystem II (PSII) Inhibitors for herbicidal applications.

-

Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonists for immunomodulatory effects.

For each class, this guide will provide a detailed explanation of the mechanism of action, quantitative data from relevant studies, comprehensive experimental protocols for key assays, and visualizations of the associated signaling pathways and workflows.

Diarylpyrimidine Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Derivatives of this compound are integral to the synthesis of a class of potent antiviral agents known as diarylpyrimidine NNRTIs. These compounds are highly effective against Human Immunodeficiency Virus Type 1 (HIV-1).

Mechanism of Action

Diarylpyrimidine NNRTIs are allosteric inhibitors of the HIV-1 reverse transcriptase (RT) enzyme, a critical enzyme for the replication of the HIV virus.[1] HIV-1 RT is responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[2]

Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with the natural deoxynucleotide substrates at the enzyme's active site, NNRTIs bind to a distinct, hydrophobic pocket on the p66 subunit of the RT enzyme, known as the NNRTI binding pocket (NNIBP).[1][3] This binding pocket is located approximately 10 Å away from the catalytic active site.[1][4]

The binding of a diarylpyrimidine NNRTI to this allosteric site induces a conformational change in the enzyme, which can impact its function in several ways:

-

Distortion of the Active Site: The conformational change can alter the geometry of the polymerase active site, thereby reducing its efficiency in binding and processing the natural nucleotide substrates.[3]

-

Impaired Subdomain Movement: NNRTI binding can restrict the movement of the "fingers" and "thumb" subdomains of the reverse transcriptase, which is essential for the proper positioning of the template-primer and the incoming nucleotide.[2][5]

-

Reduced dNTP Binding Affinity: The allosteric effect can also lead to a decreased affinity of the enzyme for deoxynucleoside triphosphates (dNTPs).[2]

This non-competitive inhibition effectively halts the process of reverse transcription, preventing the synthesis of viral DNA and thus blocking the HIV-1 replication cycle.[1]

Quantitative Data: Anti-HIV-1 Activity of Diarylpyrimidine Derivatives

The following table summarizes the in vitro anti-HIV-1 activity of representative diarylpyrimidine derivatives. The EC50 value represents the concentration of the compound that inhibits viral replication by 50%, while the CC50 value is the concentration that causes a 50% reduction in the viability of the host cells. The Selectivity Index (SI) is the ratio of CC50 to EC50 and is a measure of the compound's therapeutic window.

| Compound ID | Virus Strain | Cell Line | EC50 (nM) | CC50 (µM) | SI (CC50/EC50) | Reference |

| Etravirine (ETV) | Wild-Type HIV-1 | MT-4 | 4.0 | 2.2 | 550 | [6] |

| Compound 20 | Wild-Type HIV-1 | MT-4 | 2.4 - 3.8 | > 5.1 | > 1342 | [7] |

| Compound 27 | Wild-Type HIV-1 | MT-4 | 2.4 | > 149.2 | > 62167 | [7] |

| Compound 33 | Wild-Type HIV-1 | MT-4 | 2.4 | > 149.2 | > 62167 | [7] |

| Compound 34 | Wild-Type HIV-1 | MT-4 | 3.8 | > 149.2 | > 39263 | [7] |

| Compound 7 | HIV-1 IIIB | MT-4 | 3.4 | > 217.5 | > 64000 | [8] |

| Compound 8 | Resistant Strains | MT-4 | 0.9 - 7.0 | > 217.5 | > 31071 | [8] |

| Compound 9 | F227L + V106A | MT-4 | 10.5 | > 217.5 | > 20714 | [8] |

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against HIV-1 reverse transcriptase.

Principle: This assay measures the ability of a test compound to inhibit the RNA-dependent DNA polymerase activity of recombinant HIV-1 RT. The enzyme synthesizes a DNA strand using a template-primer, and the incorporation of a labeled deoxynucleotide is quantified.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA) template and Oligo(dT) primer

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

Labeled dTTP (e.g., [³H]-dTTP or a non-radioactive label like digoxigenin-dUTP)

-

Assay buffer (e.g., Tris-HCl, pH 8.0, containing MgCl₂, KCl, DTT)

-

Test compounds dissolved in DMSO

-

96-well microplates

-

Scintillation counter or ELISA plate reader (depending on the label)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. A positive control (e.g., a known NNRTI like Nevirapine) and a negative control (DMSO vehicle) should be included.

-

Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, poly(rA) template, oligo(dT) primer, dNTPs (including the labeled dTTP), and recombinant HIV-1 RT.

-

Assay Incubation: a. Add the diluted test compounds or controls to the wells of the microplate. b. Initiate the reaction by adding the reaction mixture to each well. c. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Termination and Detection: a. Radiometric Assay: Stop the reaction by adding ice-cold trichloroacetic acid (TCA). The precipitated DNA is collected on a filter mat, washed, and the radioactivity is measured using a scintillation counter. b. Non-Radiometric Assay (ELISA-based): If a hapten-labeled nucleotide (e.g., DIG-dUTP) is used, the reaction product is captured on a streptavidin-coated plate (if the primer is biotinylated). The incorporated hapten is then detected with an antibody-enzyme conjugate (e.g., anti-DIG-HRP) followed by the addition of a chromogenic substrate. The absorbance is read on a plate reader.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the negative control. The IC50 value (the concentration of the compound that inhibits enzyme activity by 50%) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Caption: Mechanism of action of diarylpyrimidine NNRTIs.

Caption: Experimental workflow for an HIV-1 RT inhibition assay.

Cyanoacrylate Photosystem II (PSII) Inhibitors

4-Hydroxy-3,5-dimethylbenzonitrile serves as a precursor for the synthesis of cyanoacrylate-based herbicides. These compounds are effective at controlling a wide range of weeds by targeting a fundamental process in photosynthesis.

Mechanism of Action

Cyanoacrylate herbicides act as inhibitors of Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.[9] PSII is responsible for water oxidation and the reduction of plastoquinone.

The mechanism of inhibition involves the following steps:

-

Binding to the D1 Protein: The herbicide molecule binds to a specific niche on the D1 protein of the PSII complex. This is the same binding site for the native plastoquinone electron acceptor, QB.[9]

-

Blocking Electron Flow: By occupying the QB binding site, the herbicide competitively inhibits the binding of plastoquinone. This blockage prevents the transfer of electrons from the primary quinone acceptor, QA, to QB.[9]

-

Inhibition of Photosynthesis: The interruption of electron flow halts the production of ATP and NADPH, which are essential for the fixation of CO₂ and the synthesis of carbohydrates.

-

Generation of Reactive Oxygen Species (ROS): The blockage of electron transport leads to an over-reduction of the photosynthetic electron transport chain and the formation of highly reactive oxygen species, such as singlet oxygen and superoxide radicals. These ROS cause rapid photooxidative damage to cellular components, including lipids, proteins, and pigments, ultimately leading to cell death and the herbicidal effect.

Quantitative Data: Herbicidal Activity of Photosystem II Inhibitors

The following table presents the IC50 values for various herbicides that inhibit Photosystem II. The IC50 value represents the concentration of the herbicide required to cause a 50% inhibition of a specific photosynthetic parameter, such as electron transport rate or variable fluorescence.

| Herbicide | Plant/System | Measured Parameter | IC50 (µM) | Reference |

| Diuron | Pea Thylakoids | DPIP Photoreduction | 0.07 - 0.08 | [10] |

| Terbuthylazine | Pea Thylakoids | DPIP Photoreduction | 0.1 - 0.2 | [10] |

| Metribuzin | Pea Thylakoids | DPIP Photoreduction | 0.1 - 0.2 | [10] |

| Atrazine | Navicula sp. | 3-day Growth Rate | 0.62 | [11] |

| Hexazinone | Navicula sp. | 3-day Growth Rate | 0.22 | [11] |

| Ametryn | Halophila ovalis | Photosynthetic Activity | 0.016 | [9] |

| Fluometuron | Halophila ovalis | Photosynthetic Activity | 0.59 | [9] |

Experimental Protocol: Photosystem II Inhibition Assay (Chlorophyll Fluorescence)

This protocol describes a common method to assess the inhibitory effect of herbicides on PSII activity by measuring chlorophyll a fluorescence.

Principle: Chlorophyll fluorescence provides a non-invasive measure of the efficiency of PSII photochemistry. PSII inhibitors cause a characteristic change in fluorescence parameters by blocking electron transport. The maximum quantum yield of PSII (Fv/Fm) and the operating quantum yield of PSII (ΦPSII) are sensitive indicators of PSII inhibition.

Materials:

-

Intact leaves, algal suspension, or isolated thylakoids

-

Pulse-Amplitude-Modulated (PAM) fluorometer

-

Test herbicides dissolved in a suitable solvent (e.g., acetone or DMSO)

-

Growth medium or assay buffer

Procedure:

-

Sample Preparation and Treatment: a. For whole plants, spray leaves with different concentrations of the herbicide. b. For algal cultures, add the herbicide to the growth medium. c. For isolated thylakoids, add the herbicide to the assay buffer. d. Include an untreated control.

-

Dark Adaptation: Before measurement, the samples are dark-adapted for a period (e.g., 20-30 minutes) to ensure all PSII reaction centers are open.

-

Measurement of Fv/Fm: a. Measure the minimal fluorescence (Fo) with a weak measuring light. b. Apply a saturating pulse of light to transiently close all PSII reaction centers and measure the maximal fluorescence (Fm). c. Calculate the variable fluorescence (Fv = Fm - Fo) and the maximum quantum yield of PSII (Fv/Fm).

-

Measurement of ΦPSII under Actinic Light: a. Expose the sample to a constant actinic (photosynthetically active) light. b. Measure the steady-state fluorescence (Fs). c. Apply a saturating pulse to determine the maximal fluorescence in the light-adapted state (Fm'). d. Calculate the quantum yield of PSII photochemistry (ΦPSII = (Fm' - Fs) / Fm').

-

Data Analysis: The inhibition of Fv/Fm or ΦPSII is calculated for each herbicide concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of inhibition against the herbicide concentration and fitting the data to a dose-response curve.

Visualizations

Caption: Inhibition of Photosystem II by cyanoacrylate herbicides.

Caption: Experimental workflow for a chlorophyll fluorescence assay.

Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonists

This compound is also a building block in the synthesis of modulators of the sphingosine-1-phosphate (S1P) signaling pathway. Specifically, derivatives can act as agonists for the S1P1 receptor, which plays a crucial role in the immune system.

Mechanism of Action

S1P1 receptor agonists are immunomodulatory drugs that primarily affect lymphocyte trafficking. The S1P1 receptor is a G protein-coupled receptor (GPCR) that is highly expressed on the surface of lymphocytes. The endogenous ligand for this receptor is sphingosine-1-phosphate.

The mechanism of action of S1P1 receptor agonists involves:

-

Receptor Binding and Activation: The agonist binds to and activates the S1P1 receptor on lymphocytes.

-

Receptor Internalization and Degradation: Upon activation, the S1P1 receptor is internalized into the cell and subsequently degraded. This process is known as functional antagonism.

-

Loss of Egress Signal: The S1P gradient between the lymph nodes and the blood/lymph is a critical signal for lymphocytes to exit the lymphoid organs. By downregulating the S1P1 receptor on their surface, lymphocytes become insensitive to this S1P gradient.

-

Lymphocyte Sequestration: As a result, lymphocytes are trapped and sequestered within the lymph nodes and other secondary lymphoid organs.

-

Peripheral Lymphopenia: This sequestration leads to a reduction in the number of circulating lymphocytes in the peripheral blood (lymphopenia). By preventing the migration of autoreactive lymphocytes to sites of inflammation (such as the central nervous system in multiple sclerosis), S1P1 receptor agonists exert their therapeutic, anti-inflammatory effects.

Quantitative Data: Activity of S1P1 Receptor Agonists

The following table summarizes the activity of various S1P1 receptor agonists. The EC50 value represents the concentration of the agonist that produces 50% of the maximal response in a functional assay, while Ki or IC50 values from binding assays indicate the affinity of the compound for the receptor.

| Compound | Assay Type | Receptor | EC50 / Ki (nM) | Reference |

| S1P | GTPγS Binding | S1P1 | 8.3 | |

| Fingolimod-P | GTPγS Binding | S1P1 | 0.3 | |

| Ozanimod | Radioligand Binding | S1P1 | 0.19 (Ki) | |

| Siponimod | Radioligand Binding | S1P1 | 0.4 (Ki) | |

| Ponesimod | Radioligand Binding | S1P1 | 0.4 (Ki) | |

| Compound 19 | Receptor Internalization | S1P1 | 147% efficacy @ 30 µM | [4] |

| Compound 21 | Receptor Internalization | S1P1 | >80% efficacy @ 30 µM | [4] |

Experimental Protocol: S1P1 Receptor Internalization Assay

This protocol describes a cell-based assay to measure the ability of a compound to induce the internalization of the S1P1 receptor, a key step in its mechanism of action.

Principle: This assay typically uses a cell line engineered to express a tagged S1P1 receptor (e.g., with a fluorescent protein or an enzyme fragment). Upon agonist binding, the receptor is internalized into endosomes. This translocation can be visualized by microscopy or quantified by measuring the signal from the tag.

Materials:

-

A cell line stably expressing a tagged S1P1 receptor (e.g., HEK293-S1P1-GFP)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

Positive control agonist (e.g., S1P or Fingolimod-P)

-

96- or 384-well imaging plates

-

High-content imaging system or fluorescence plate reader

Procedure:

-

Cell Plating: Seed the S1P1-expressing cells into the microplates and allow them to adhere overnight.

-

Compound Treatment: a. Prepare serial dilutions of the test compounds and controls. b. Add the compounds to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37°C.

-

Cell Staining (if necessary): If the receptor is not fluorescently tagged, cells may need to be fixed and stained with an antibody against the receptor tag. A nuclear stain (e.g., Hoechst) is often included to aid in cell identification.

-

Image Acquisition: Acquire images of the cells using a high-content imaging system. Multiple images are taken per well.

-

Image Analysis: a. Use image analysis software to identify individual cells (based on the nuclear stain) and the cytoplasm. b. Quantify the amount of receptor signal that has translocated from the cell membrane to intracellular vesicles (endosomes). This is often measured as the intensity or number of fluorescent spots within the cytoplasm.

-

Data Analysis: The degree of receptor internalization is quantified for each compound concentration. The EC50 value (the concentration that causes 50% of the maximal internalization) is determined by fitting the data to a dose-response curve.

Visualizations

Caption: S1P1 receptor agonist mechanism of action.

Caption: Workflow for an S1P1 receptor internalization assay.

References

- 1. 4-Hydroxy-3,5-dimethylbenzonitrile | 4198-90-7 | Benchchem [benchchem.com]

- 2. Design, synthesis, and bioevaluation of diarylpyrimidine derivatives as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of substituted 4,6-diarylpyrimidines and 3,5-diphenyl-4,5-dihydro-1H-pyrazoles as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Sphingosine-1-phosphate receptor 1/5 selective agonist alleviates ocular vascular pathologies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-Methoxy-3,5-dimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Methoxy-3,5-dimethylbenzonitrile. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar compounds, namely 4-hydroxy-3,5-dimethylbenzonitrile and 4-methoxy-3-methylbenzonitrile, to provide well-founded estimations. Furthermore, it outlines detailed experimental protocols for determining these critical physicochemical properties, in line with established pharmaceutical industry standards.

Core Concepts: Physicochemical Properties

This compound is an aromatic nitrile. Its structure, featuring a methoxy group and two methyl groups on the benzene ring, suggests it is a lipophilic molecule with moderate polarity. The nitrile group can act as a hydrogen bond acceptor, which may influence its interaction with polar solvents. The methoxy group can also participate in hydrogen bonding.[1] The overall solubility and stability are dictated by the interplay of these functional groups.

Based on the available information for related compounds, this compound is anticipated to be a solid at room temperature.[2][3]

Solubility Profile

Inference from Structural Analogs:

-

4-hydroxy-3,5-dimethylbenzonitrile , which has a hydroxyl group instead of a methoxy group, exhibits limited solubility in water but is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[3] The hydroxyl group in this analog can act as both a hydrogen bond donor and acceptor, contributing to its solubility in polar organic solvents.

-

4-methoxy-3-methylbenzonitrile is described as having "favorable solubility and stability under various conditions," suggesting it is amenable to formulation in common research and industrial solvents.[2]

Based on these analogs, it is predicted that this compound will have low aqueous solubility and good solubility in a range of organic solvents.

Table 1: Estimated and Known Solubility of this compound and Its Analogs

| Compound | Solvent | Estimated/Known Solubility |

| This compound | Water | Very low to low (estimated) |

| Methanol | Soluble (estimated) | |

| Ethanol | Soluble (estimated) | |

| DMSO | Soluble (estimated) | |

| Acetonitrile | Soluble (estimated) | |

| Dichloromethane | Soluble (estimated) | |

| 4-hydroxy-3,5-dimethylbenzonitrile | Water | Limited[3] |

| Methanol, Ethanol, DMSO | Soluble[3] | |

| 4-methoxy-3-methylbenzonitrile | Various | Favorable[2] |

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application in drug development. Potential degradation pathways include hydrolysis of the nitrile and methoxy groups, and oxidation.

Potential Degradation Pathways:

-

Hydrolysis: The nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures, which would lead to the formation of the corresponding amide and subsequently the carboxylic acid. The methoxy group could also undergo acid-catalyzed hydrolysis.

-

Oxidation: The benzene ring, activated by the methoxy and methyl groups, could be susceptible to oxidation.

Table 2: Predicted Stability of this compound under Stress Conditions

| Condition | Predicted Stability | Potential Degradation Products |

| Acidic pH | Likely unstable under strong acid and heat | 4-hydroxy-3,5-dimethylbenzonitrile, 4-Methoxy-3,5-dimethylbenzamide, 4-Methoxy-3,5-dimethylbenzoic acid |

| Alkaline pH | Likely unstable under strong base and heat | 4-Methoxy-3,5-dimethylbenzamide, 4-Methoxy-3,5-dimethylbenzoic acid |

| **Oxidative (e.g., H₂O₂) ** | Potential for degradation | Ring-oxidized products, N-oxides |

| Thermal | Likely stable at ambient temperatures, degradation at elevated temperatures | To be determined experimentally |

| Photolytic | Potential for degradation, especially in solution | To be determined experimentally |

Experimental Protocols

The following are detailed methodologies for the systematic evaluation of the solubility and stability of this compound.

The equilibrium solubility can be determined using the well-established shake-flask method.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, acetonitrile, DMSO).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Forced degradation studies are essential to identify potential degradation products and pathways.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).

-

Stress Conditions:

-